Dopa 3-phosphate

Description

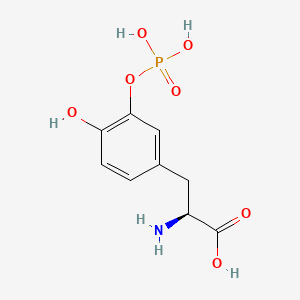

Dopa 3-phosphate (3-O-phosphorylated L-DOPA) is a phosphorylated derivative of L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor of melanin and catecholamines. The phosphate group is esterified at the 3-position of the aromatic ring, enhancing solubility and stability across a wide pH range . Unlike L-DOPA, this compound is resistant to spontaneous oxidation and enzymatic degradation by dopa oxidase (tyrosinase) unless hydrolyzed by alkaline phosphatase to release free L-DOPA . This compound is notable for its role in melanogenesis, particularly in melanoma cells, where it is internalized and converted into melanin. At high concentrations, it exhibits cytotoxicity, which is potentiated by melanotropin and inhibited by phenylthiourea, suggesting a melanin-dependent mechanism .

Properties

CAS No. |

97321-86-3 |

|---|---|

Molecular Formula |

C9H12NO7P |

Molecular Weight |

277.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-phosphonooxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |

InChI Key |

LPRGFKOHMXXIIU-LURJTMIESA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)OP(=O)(O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)OP(=O)(O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)OP(=O)(O)O)O |

Other CAS No. |

97321-86-3 |

Synonyms |

DOPA 3-phosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Glycerol 3-Phosphate

- Structure : A triose phosphate with a glycerol backbone and a phosphate group at the 3-position.

- Function: Central to lipid biosynthesis (as a precursor for triglycerides and phospholipids) and glycolysis/gluconeogenesis. It is catabolized by glycerol 3-phosphate dehydrogenase (GlpD) and phosphatases (e.g., PA0562, PA3172 in Pseudomonas aeruginosa) .

- Contrast with Dopa 3-Phosphate: Glycerol 3-phosphate participates in energy metabolism and membrane synthesis, whereas this compound is specialized in melanin production and cytotoxicity in melanoma cells. Enzymatic regulation differs: Glycerol 3-phosphate is dynamically interconverted with dihydroxyacetone phosphate (DHAP) in glycolysis, while this compound acts as a stable pro-drug requiring phosphatase activation .

Glyceraldehyde 3-Phosphate

Shikimate 3-Phosphate

- Structure: A cyclic monoalkyl phosphate derived from shikimic acid.

- Function: Intermediate in the shikimate pathway, essential for aromatic amino acid biosynthesis in plants and microbes .

- Contrast with this compound :

Dopa 4-Phosphate

- Structure : A positional isomer of this compound with the phosphate group at the 4-position of the aromatic ring.

- Function : Similar to this compound in solubility and stability but differs in enzymatic recognition. For example, alkaline phosphatase may hydrolyze it at a different rate .

- Contrast with this compound: The phosphate position affects substrate specificity in enzymatic reactions. Melanoma cells may process these isomers differently, impacting melanin yield and cytotoxicity .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Backbone | Phosphate Position | Key Functions | Key Enzymes/Pathways |

|---|---|---|---|---|

| This compound | Aromatic ring | 3 | Melanin synthesis, cytotoxicity | Alkaline phosphatase, Tyrosinase |

| Glycerol 3-phosphate | Glycerol | 3 | Lipid synthesis, glycolysis | GlpD, GPAT, phosphatases |

| Glyceraldehyde 3-phosphate | Triose | 3 | Glycolysis, gluconeogenesis | Aldolase, dehydrogenase |

| Shikimate 3-phosphate | Cyclic shikimate | 3 | Aromatic amino acid biosynthesis | Shikimate kinase, EPSP synthase |

| Dopa 4-phosphate | Aromatic ring | 4 | Melanin precursor (similar to 3-isomer) | Alkaline phosphatase |

Key Research Findings

- Enzymatic Specificity : this compound requires phosphatase-mediated hydrolysis for melanin production, whereas glycerol 3-phosphate is directly utilized in lipid synthesis .

- Cytotoxicity Mechanism: The cytotoxicity of this compound in melanoma cells is linked to melanin synthesis, as inhibitors like phenylthiourea block both processes .

- Evolutionary Divergence : Shikimate 3-phosphate highlights the metabolic divide between plants/microbes and animals, unlike this compound, which is exclusive to animal cell pathways .

Q & A

Q. What statistical approaches validate this compound as a biomarker in melanoma versus non-melanoma malignancies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.